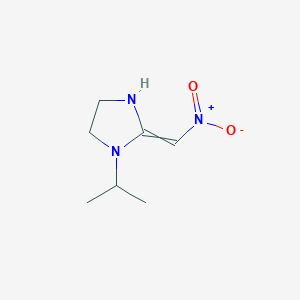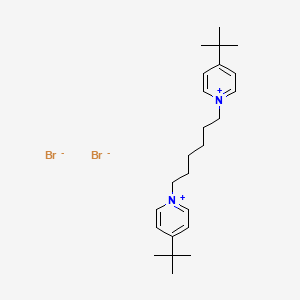
1,1'-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a synthetic organic compound characterized by its unique structure, which includes a hexane backbone linked to two 4-tert-butylpyridinium groups
Preparation Methods
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with hexane-1,6-dibromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Reactants: 4-tert-butylpyridine and hexane-1,6-dibromide.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Conditions: Refluxing the mixture at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions under appropriate conditions.
Oxidation and Reduction: The pyridinium groups can participate in redox reactions, where they can be reduced to pyridine or oxidized to N-oxides.
Complex Formation: The compound can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common reagents used in these reactions include sodium hydroxide, silver nitrate, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The pyridinium groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal centers. These interactions can modulate the activity of enzymes, alter receptor binding, and facilitate the formation of metal complexes with specific catalytic properties.
Comparison with Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Similar hexane backbone but different functional groups, leading to different reactivity and applications.
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Another compound with a hexane backbone but with hydroxyphenyl groups, used primarily as an antioxidant.
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Features a butadiyne linkage instead of a hexane backbone, resulting in different electronic properties and applications.
The uniqueness of 1,1’-(Hexane-1,6-diyl)bis(4-tert-butylpyridin-1-ium) dibromide lies in its combination of a flexible hexane backbone with the electron-rich pyridinium groups, making it versatile for various chemical and biological applications.
Properties
CAS No. |
61369-00-4 |
|---|---|
Molecular Formula |
C24H38Br2N2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
4-tert-butyl-1-[6-(4-tert-butylpyridin-1-ium-1-yl)hexyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23(2,3)21-11-17-25(18-12-21)15-9-7-8-10-16-26-19-13-22(14-20-26)24(4,5)6;;/h11-14,17-20H,7-10,15-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
NPSSDMJRCTVRCI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
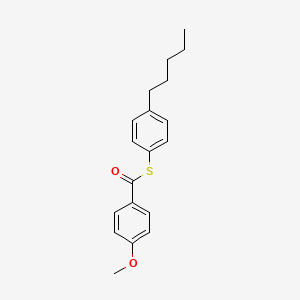

![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
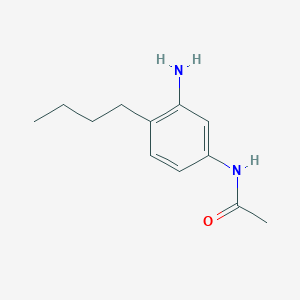
![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)

![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
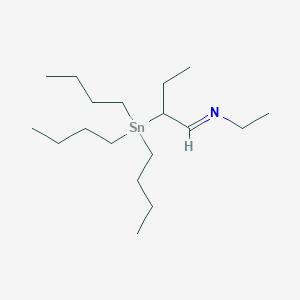
![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

